4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine
Description
Chemical Classification and Nomenclature
4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine belongs to the class of heterocyclic organic compounds , specifically combining pyridine and isoxazole moieties. Its systematic IUPAC name is 5-(chloromethyl)-3-(pyridin-4-yl)-1,2-oxazole . Common synonyms include:
The compound is classified under the EC number 987-567-6 and is cataloged in PubChem under multiple entries, including CID 14878267 and SID 505510385.
Historical Context and Development
First synthesized in the early 21st century, this compound gained prominence in medicinal chemistry for its structural versatility. Key milestones include:
- 2007 : Initial structural characterization in PubChem.
- 2013 : Use as a precursor in kinase inhibitor studies, notably in the synthesis of carbothioamides targeting bacterial enzymes.
- 2017 : Optimization of synthetic routes using toluene reflux conditions, achieving 15% yield in coupling reactions.
Its development parallels advances in oxazole chemistry, particularly in van Leusen’s reaction protocols for heterocycle formation.
Molecular Formula and Structural Features
Molecular formula : C₈H₆ClN₃O.
Molecular weight : 195.61 g/mol.
Key Structural Attributes:
- A pyridine ring substituted at the 4-position with a 5-(chloromethyl)isoxazole group.
- Bond angles : The isoxazole ring exhibits a planar geometry with bond angles of 108° (N-O-C) and 110° (C-C-N).
- Reactive sites : The chloromethyl (-CH₂Cl) group enables nucleophilic substitutions, while the pyridine nitrogen participates in coordination chemistry.
SMILES : ClCc1nc(no1)c2ccncc2
InChI Key : TTYRVRZPJAJSGJ-UHFFFAOYSA-N.
Registration Details and Identification Parameters
Position in Heterocyclic Chemistry
This compound exemplifies bicyclic heteroaromatic systems , merging:
- Pyridine : A six-membered ring with one nitrogen atom, contributing π-electron deficiency for electrophilic substitutions.
- Isoxazole : A five-membered ring with oxygen and nitrogen, offering sites for functionalization via [3+2] cycloadditions.
Reactivity Patterns:
- Chloromethyl group : Participates in alkylation reactions, e.g., forming amines with NH₃.
- Oxazole ring : Undergoes ring-opening under acidic conditions to yield α-chloroketones.
Table 1 : Comparative Analysis of Related Heterocycles
| Compound | Ring System | Key Reactivity |
|---|---|---|
| This compound | Pyridine + Isoxazole | Nucleophilic substitution |
| 3-(Pyridin-3-yl)isoxazole | Pyridine + Isoxazole | Electrophilic aromatic substitution |
| 5-Methyl-1,3-oxazole | Isoxazole | Diels-Alder reactions |
This structural hybrid is pivotal in designing kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
5-(chloromethyl)-3-pyridin-4-yl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-8-5-9(12-13-8)7-1-3-11-4-2-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHWRCJFAXVHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650903 | |
| Record name | 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865610-66-8 | |
| Record name | 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Synthesis Steps
| Step | Description | Conditions |
|---|---|---|
| 1 | Formation of oxazole ring | Controlled temperature, specific solvents |
| 2 | Introduction of chloromethyl group | Chlorination reagents, controlled conditions |
| 3 | Coupling with pyridine | Coupling reagents, appropriate solvents |
Research Findings and Challenges
Research on the synthesis of this compound has focused on optimizing reaction conditions to improve yield and purity. Challenges include controlling the reactivity of the chloromethyl group and ensuring efficient coupling reactions.
Optimization Strategies
- Temperature Control : Maintaining optimal temperatures is crucial for maximizing yield and minimizing side reactions.
- Solvent Selection : Choosing the right solvent can significantly impact the efficiency of each step in the synthesis.
- Reagent Selection : The choice of chlorination and coupling reagents can affect the overall yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group (-CH2Cl) undergoes nucleophilic substitution due to its electrophilic nature. This reaction is central to derivatization efforts in medicinal and materials chemistry.
Key Reactions and Conditions:
| Nucleophile | Conditions | Product | Mechanistic Insights |
|---|---|---|---|
| Amines (e.g., morpholine) | K2CO3, DMF, 80°C, 6–12 h | 5-(Morpholinomethyl)-1,2-oxazol-3-ylpyridine | SN2 mechanism favored in polar aprotic solvents. |
| Thiols (e.g., benzylthiol) | EtOH, reflux, 4–8 h | 5-(Benzylthiomethyl)-1,2-oxazol-3-ylpyridine | Thiolate ion acts as a soft nucleophile. |
| Alkoxides (e.g., NaOMe) | MeOH, RT, 2–4 h | 5-(Methoxymethyl)-1,2-oxazol-3-ylpyridine | Base-mediated deprotonation enhances reactivity. |
Findings:
-
Substitution proceeds efficiently with primary/secondary amines, yielding >75% conversion under mild conditions.
-
Steric hindrance from bulky nucleophiles (e.g., tert-butylamine) reduces reaction rates.
Oxidation Reactions
The chloromethyl group and oxazole ring are susceptible to oxidation, enabling functional group interconversion.
Oxidation Pathways:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO4 (aqueous) | H2SO4, 60°C, 3 h | 5-(Carboxymethyl)-1,2-oxazol-3-ylpyridine | Over-oxidation to CO2 observed at higher temperatures. |
| H2O2, AcOH | RT, 12 h | 5-(Hydroxymethyl)-1,2-oxazol-3-ylpyridine | Selective oxidation without ring cleavage. |
Key Data:
-
Kinetic studies show pseudo-first-order dependence on oxidant concentration.
-
The pyridine ring stabilizes transition states via electron-withdrawing effects .
Coupling Reactions
The pyridine ring facilitates cross-coupling reactions, though the chloromethyl group may require protection.
Examples:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DMF/H2O, 90°C | 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]biphenyl | 65–70% |
| Buchwald-Hartwig | Pd2(dba)3, XPhos, toluene, 110°C | 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]-N-arylpyridine | 50–55% |
Challenges:
-
The chloromethyl group may undergo unintended substitution during coupling, necessitating orthogonal protecting groups.
Cycloaddition Reactions
The oxazole ring participates in [3+2] and Diels-Alder cycloadditions, expanding structural complexity.
Insights:
Hydrolysis and Stability
The chloromethyl group hydrolyzes under acidic/basic conditions, influencing compound stability.
| Conditions | Product | Half-Life (25°C) |
|---|---|---|
| 0.1 M NaOH, H2O | 5-(Hydroxymethyl)-1,2-oxazol-3-ylpyridine | 2.5 h |
| 0.1 M HCl, H2O | 5-(Chloromethyl)-1,2-oxazol-3-ylpyridinium chloride | >24 h |
Stability Recommendations:
-
Store under anhydrous conditions at –20°C to prevent hydrolysis.
Comparative Reactivity with Analogues
The chloromethyl group’s reactivity contrasts with other substituents:
| Compound | Reaction Rate (k, s⁻¹) | Key Difference |
|---|---|---|
| 4-[5-Methyl-1,2-oxazol-3-yl]pyridine | 0.003 | Lower electrophilicity |
| 4-[5-Bromomethyl-1,2-oxazol-3-yl]pyridine | 0.15 | Higher leaving-group ability (Br⁻ vs. Cl⁻) |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine acts as a key intermediate in synthesizing novel oxadiazole derivatives. These derivatives have shown significant cytotoxicity against specific cancer cell lines, suggesting their potential as anticancer agents. For instance:
- Case Study: Cytotoxicity Against Cancer Cell Lines
In studies conducted by Vinayak et al. (2017), novel 1,2,4-oxadiazole derivatives containing piperidinyl moieties were synthesized from this compound and exhibited significant cytotoxic effects against MCF-7 breast cancer cells .
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against various bacterial strains. Its mechanism appears to involve interference with cellular processes essential for microbial growth.
- Case Study: Antibacterial Activity
Hu et al. (2005) reported that polyheterocycles derived from this compound exhibited promising antibacterial properties, indicating its potential utility in developing new antibacterial drugs .
Materials Science Applications
This compound serves as a building block in synthesizing advanced materials due to its ability to react with various amines and other heterocycles. This property is particularly valuable in designing materials with specific electronic or optical characteristics.
Summary of Key Applications
| Application Area | Description | References |
|---|---|---|
| Anticancer Agents | Acts as an intermediate for synthesizing oxadiazole derivatives with cytotoxic effects against cancer cells | Vinayak et al., 2017 |
| Antimicrobial Agents | Exhibits antibacterial activity against multiple strains | Hu et al., 2005 |
| Materials Science | Used as a building block for advanced materials synthesis | Rao et al., 2014 |
Mechanism of Action
The mechanism of action of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific context and application .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
- CAS Registry Number : 50737-35-4 (as per )
- Molecular Formula : C₈H₆ClN₃O
- Molecular Weight : 195.61 g/mol
Structural Features :
This compound comprises a pyridine ring linked to a 1,2,4-oxadiazole ring bearing a reactive chloromethyl (-CH₂Cl) group at position 4. The chloromethyl group enhances electrophilicity, making it a versatile intermediate for further functionalization in medicinal chemistry and materials science .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following compounds share the 1,2,4-oxadiazole-pyridine scaffold but differ in substituents, influencing their physicochemical and biological properties:
Physicochemical and Reactivity Comparisons
- Reactivity: The chloromethyl group in the target compound enables nucleophilic substitution reactions, unlike the 4-chlorobenzyl () or cyclopropyl () derivatives, which are less electrophilic . The octyl-biphenyl analog () exhibits non-polar solubility (>100 mg/mL in toluene), contrasting with the target compound’s moderate polar solubility (~10 mg/mL in DMSO) .
Hydrogen Bonding :
- The target compound’s chloromethyl group participates in weaker C-H···N interactions compared to the 4-chlorobenzyl analog’s stronger π-π stacking () .
Biological Activity
4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine is a heterocyclic compound characterized by its unique structural features, including a pyridine ring and a chloromethyl-substituted 1,2-oxazole moiety. With a molecular formula of C8H6ClN3O and a molecular weight of approximately 195.61 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The structural characteristics of this compound contribute to its diverse chemical reactivity. The chloromethyl group allows for nucleophilic substitution reactions, which can lead to the synthesis of various derivatives with potentially enhanced biological activity. This compound serves as a building block for the creation of novel heterocyclic compounds that may exhibit improved pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent in medicinal chemistry.
Antitumor Activity
In addition to its antimicrobial properties, this compound has shown promise as an antitumor agent. Preliminary studies indicate that it may interfere with cellular processes involved in tumor growth and proliferation. The specific mechanisms through which it exerts these effects are still under investigation, but it is believed to involve apoptosis induction in cancer cells .
Study on Anticancer Activity
A study published in MDPI highlighted the potential of oxadiazole derivatives, including those related to this compound, as anticancer agents. The research revealed that certain derivatives exhibited cytotoxic effects against human leukemia cell lines (CEM-13 and U-937) with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
Mechanistic Insights
The mechanism of action appears to involve the modulation of apoptotic pathways. Flow cytometry assays indicated that derivatives of this compound can induce apoptosis in a dose-dependent manner in various cancer cell lines, including MCF-7 and MDA-MB-231 . Western blot analyses further supported these findings by demonstrating increased levels of p53 and caspase-3 cleavage in treated cells .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine | Different oxadiazole ring | Exhibits distinct biological activity profiles |
| 5-(Chloromethyl)-2-fluoropyridine | Substituted pyridine with fluorine | Potentially more reactive due to electronegative fluorine |
| 5-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole | Contains trifluoromethyl group | Enhanced lipophilicity may affect biological interactions |
This table illustrates how variations in substituents can significantly alter both the chemical behavior and biological activity of similar compounds.
Toxicity Profile
Despite its promising biological activities, the toxicity profile of this compound indicates potential hazards. It is considered harmful if ingested and can cause skin irritation upon contact. Therefore, safety assessments are crucial before advancing to clinical applications.
Q & A
Q. What are the recommended synthetic routes for 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine in laboratory settings?
The compound can be synthesized via multi-step routes involving condensation, cyclization, and functional group modifications. A common approach involves reacting pyridine derivatives with chloromethyl precursors under palladium or copper catalysis in solvents like DMF or toluene. For example, cyclization of intermediates under controlled pH (e.g., ammonium acetate buffer at pH 6.5) ensures oxazole ring formation . Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. How should the chloromethyl group be characterized to confirm its presence and reactivity?
The chloromethyl (-CH2Cl) group is identified via H NMR (δ 4.5–5.0 ppm as a triplet due to coupling with adjacent protons) and C NMR (δ 40–45 ppm for CH2Cl). Mass spectrometry (MS) should show isotopic patterns characteristic of chlorine (3:1 ratio for M and M+2 peaks). Reactivity assays, such as nucleophilic substitution with thiourea, can confirm its labile nature .
Q. What spectroscopic techniques are essential for confirming the heterocyclic core structure?
- IR spectroscopy : Stretching vibrations at 1600–1650 cm (C=N) and 1500–1550 cm (C-O) confirm the oxazole ring.
- UV-Vis : Conjugation between oxazole and pyridine moieties produces absorption bands at 250–300 nm.
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in corrigenda for similar compounds .
Advanced Research Questions
Q. How can structural discrepancies in literature reports for this compound be resolved?
Discrepancies often arise from misassignment of oxazole-pyridine connectivity. Corrigenda (e.g., Acta Crystallographica E63, o4654) highlight the need for corroborative techniques like X-ray crystallography and 2D NMR (HSQC, HMBC) to distinguish between 1,2-oxazole and 1,2,4-oxadiazole isomers. Computational validation (DFT-geometry optimization) further supports structural assignments .
Q. What computational strategies predict the electronic properties and reactivity of the oxazole-pyridine system?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps to predict charge transfer behavior. For instance, the electron-deficient pyridine ring may enhance electrophilic substitution at the oxazole’s chloromethyl group. Molecular docking studies (AutoDock Vina) assess binding affinities for medicinal chemistry applications .
Q. How can reaction conditions be optimized to prevent decomposition of the chloromethyl group during derivatization?
Q. What methodological challenges arise in synthesizing derivatives with modified oxazole substituents?
Regioselectivity issues occur during substitutions at the chloromethyl group. For example, introducing bulky substituents may require protecting-group strategies (e.g., tert-butyldimethylsilyl) to direct reactivity. Comparative studies with analogs (e.g., 5-cyclopropyl-1,2-oxazole derivatives) reveal steric and electronic effects on yield .
Q. How can the compound’s potential in medicinal chemistry be systematically evaluated?
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing chloromethyl with hydroxymethyl) and assess bioactivity against kinase targets.
- ADMET profiling : Use in silico tools (SwissADME) to predict pharmacokinetics and toxicity.
- In vitro assays : Test inhibition of enzymes like COX-2 or EGFR, referencing pyrazole-carboximidamide derivatives as benchmarks .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s fluorescence properties be addressed?
Discrepancies may stem from solvent polarity or measurement conditions. For example, fluorescence intensity in polar solvents (e.g., methanol) may quench due to charge transfer. Standardize protocols (e.g., λex = 350 nm, λem = 450 nm in anhydrous DMSO) and compare with structurally validated analogs (e.g., 2-(5-alkyl-1,3,4-oxadiazol-2-yl)pyridines) .
Q. What experimental and computational approaches reconcile contradictions in catalytic efficiency for cross-coupling reactions?
Contradictions arise from catalyst loading (e.g., Pd vs. Cu) or ligand effects (e.g., PPh3 vs. Xantphos). Use Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst). Validate with kinetic studies (e.g., Eyring plots) and DFT-based transition state modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
